N-t-Boc-valacyclovir-d8

LC-MS/MS quantification isotope dilution impurity profiling

N-t-Boc-valacyclovir-d8 (MW 432.5, C₁₈H₂₀D₈N₆O₆) is a perdeuterated, Boc-protected synthetic intermediate in the valacyclovir family. The compound bears eight deuterium atoms on the L-valine moiety (valine-2,3,4,4,4,4',4',4'-d8) and serves as the direct precursor to Valacyclovir-d8 Hydrochloride, the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of valacyclovir in biological matrices.

Molecular Formula C₁₈H₂₀D₈N₆O₆
Molecular Weight 432.5
Cat. No. B1163010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Boc-valacyclovir-d8
SynonymsN-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d8
Molecular FormulaC₁₈H₂₀D₈N₆O₆
Molecular Weight432.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-Boc-valacyclovir-d8: Stable Isotope-Labeled Intermediate for Valacyclovir Impurity Profiling and Bioanalysis


N-t-Boc-valacyclovir-d8 (MW 432.5, C₁₈H₂₀D₈N₆O₆) is a perdeuterated, Boc-protected synthetic intermediate in the valacyclovir family . The compound bears eight deuterium atoms on the L-valine moiety (valine-2,3,4,4,4,4',4',4'-d8) and serves as the direct precursor to Valacyclovir-d8 Hydrochloride, the gold-standard stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of valacyclovir in biological matrices [1]. Unlike the final deprotected valacyclovir-d8 HCl, the Boc group renders this intermediate suitable for selective synthetic manipulation, orthogonal protection strategies, and chromatographic impurity tracking during pharmaceutical manufacturing [2].

Why N-t-Boc-valacyclovir-d8 Cannot Be Replaced by Unlabeled N-t-Boc-valacyclovir or Valacyclovir-d8 HCl for Regulated Analytical Workflows


Substituting N-t-Boc-valacyclovir-d8 with unlabeled N-t-Boc-valacyclovir (MW 424.5) forfeits the +8 Da mass shift that enables chromatographic co-elution with independent MS resolution, violating the fundamental principle of isotope dilution mass spectrometry (IDMS) [1]. Replacing it with Valacyclovir-d8 Hydrochloride (MW 368.85) introduces a different retention time, extraction recovery, and ionization efficiency relative to the Boc-protected analyte, causing matrix effect mismatches that degrade assay accuracy [2]. The d4 analog (N-t-Boc-valacyclovir-d4, MW 428.5) places deuterium on the ethyl ester linker rather than the valine moiety, producing a mass shift of only +4 Da—insufficient to avoid isotopic cross-talk with the analyte's natural M+2/M+4 isotopologue peaks at the low ng/mL quantification limits required for impurity method validation . Only the d8, valine-labeled Boc intermediate provides the combination of ≥8 Da mass separation, orthogonal Boc protection for synthetic fidelity, and direct traceability to the final Valacyclovir-d8 HCl internal standard mandated by regulatory bioequivalence studies .

Quantitative Differentiation of N-t-Boc-valacyclovir-d8 Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Mass Spectrometric Resolution: +8 Da Shift vs. Unlabeled N-t-Boc-valacyclovir Eliminates Isotopic Interference at Low LOQ

N-t-Boc-valacyclovir-d8 (MW 432.5) provides a +8 Da molecular ion shift relative to unlabeled N-t-Boc-valacyclovir (MW 424.5), compared with only +4 Da for the d4 analog (MW 428.5) [1]. In the validated LC-MS/MS method for Valacyclovir-D8 (the downstream deprotected product), the proton adduct of Valacyclovir-D8 is detected at m/z 333.3→152.0 versus m/z 325.2→152.0 for valacyclovir, yielding an 8-Da separation that eliminates isotopic cross-talk [2]. A +4 Da shift, by contrast, overlaps with the [M+2] and [M+4] natural abundance isotopologues of the unlabeled analyte that contribute up to ~5% of the monoisotopic peak intensity at relevant concentrations, compromising baseline resolution at the 0.5 ng/mL LOQ [2].

LC-MS/MS quantification isotope dilution impurity profiling stable isotope internal standard

Deuterium Localization: Valine-d8 vs. Ethyl Ester-d4 Labeling Determines Downstream Internal Standard Integrity

The eight deuterium atoms in N-t-Boc-valacyclovir-d8 are incorporated on the L-valine moiety (valine-2,3,4,4,4,4',4',4'-d8) as confirmed by the SMILES notation: [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(NC(=O)OC(C)(C)C)C(=O)OCCOCn1cnc2c(=O)[nH]c(N)nc21 . In contrast, N-t-Boc-valacyclovir-d4 carries deuterium on the ethyl ester linker (ethyl-1,1,2,2-d4) . Upon Boc deprotection to yield the active internal standard Valacyclovir-d8 HCl, the valine-d8 label is fully retained, producing a final product with ≥99% deuterium incorporation across d1-d8 forms and unlabeled d0 content <1% as verified by LC-MS . The d4 linker-labeled analog, when deprotected, yields a valacyclovir molecule with deuterium on the ethylene glycol spacer—a position subject to potential in-source fragmentation loss during ESI ionization, compromising quantitative robustness .

deuterium labeling strategy synthetic intermediate stable isotope synthesis internal standard preparation

LC-MS/MS Method Performance: Valacyclovir-D8 Internal Standard Enables Sub-ng/mL Quantification with 95-98% Accuracy

A fully validated LC-MS/MS method using Valacyclovir-D8 (the direct deprotected product of N-t-Boc-valacyclovir-d8) as internal standard demonstrated a linear range of 0.5-700.0 ng/mL for valacyclovir in human plasma, with an LOD of 0.2 pg/mL and LOQ of 0.5 ng/mL [1]. Within-run precision ranged from 0.7 to 3.5% CV and between-run precision from 3.1 to 4.7% CV. Within-run accuracy was 96.7-97.9% and between-run accuracy 94.7-97.3% across the linear range [1]. The mean extraction recovery of Valacyclovir-D8 from human plasma was 110.84 ± 8.74% using solid-phase extraction on a Zorbax SB-C18 column (4.6×75 mm, 3.5 μm) [1]. This method was successfully applied to a bioequivalence study in 20 healthy male volunteers under fasting conditions, demonstrating regulatory-grade performance (FDA 21 CFR Part 320 / EMA Guideline CPMP/EWP/QWP/1401/98) [1]. By comparison, earlier methods using non-deuterated fluconazole as internal standard achieved only 0.5 ng/mL LOQ but without the matrix effect correction afforded by a co-eluting deuterated IS [2].

bioequivalence study method validation pharmacokinetics regulatory bioanalysis

Synthetic Orthogonality: Boc Protection Enables Selective Deprotection to Valacyclovir-d8 HCl Without Isotopic Scrambling

The Boc protecting group on N-t-Boc-valacyclovir-d8 enables selective, quantitative deprotection under mild acidic conditions (HCl/dioxane or TFA/CH₂Cl₂) to yield Valacyclovir-d8 Hydrochloride without affecting the deuterium label or the valine stereochemistry [1]. The patent literature explicitly describes N-t-Boc-valacyclovir as the key protected intermediate in the commercial synthesis of valacyclovir hydrochloride, where the Boc group prevents undesired N-acylation and racemization during the carbodiimide-mediated coupling of N-Boc-L-valine with acyclovir [1]. N-t-Boc-valacyclovir-d8 directly parallels this route, substituting N-Boc-L-valine-d8 as the starting material . The unlabeled N-t-Boc-valacyclovir is itself a recognized impurity in valacyclovir drug substance (Valaciclovir Impurity S per European Pharmacopoeia), making the d8-labeled version an essential reference material for impurity quantification and chromatographic peak identification during ANDA regulatory review . By contrast, direct purchase of Valacyclovir-d8 HCl without the Boc intermediate bypasses the ability to verify synthetic origin and isotopic fidelity through intermediate characterization.

synthetic intermediate Boc deprotection process chemistry impurity synthesis

Chemical Purity Benchmarking: 98% Purity Specification with Full Characterization Package

Commercial suppliers report N-t-Boc-valacyclovir-d8 chemical purity of 98% (Coompo Research Chemicals) with typical specifications at ≥95% for the unlabeled analog [1]. The compound is supplied as a powder with full Certificate of Analysis (COA) including HPLC purity, MS identity confirmation, and deuterium distribution data . The downstream product, L-Valacyclovir-d8 Hydrochloride (Cayman Chemical Item No. 31479), achieves ≥99% purity for deuterated forms (d1-d8) with certificate-level documentation suitable for GLP/GMP analytical method validation . This purity level is critical because the USP/EP impurity thresholds for unspecified impurities in valacyclovir drug substance are ≤0.10%, requiring an internal standard with impurity contribution <0.05% to avoid false positives [2]. The 98% chemical purity of the Boc intermediate, combined with the ≥99% isotopic purity of the final Valacyclovir-d8 HCl, ensures that the total impurity burden from the internal standard does not exceed 2% of the spiked IS concentration in analytical samples.

chemical purity characterization reference standard COA documentation

Procurement-Driven Application Scenarios for N-t-Boc-valacyclovir-d8 in Pharmaceutical R&D and Quality Control


Synthesis of Valacyclovir-d8 Hydrochloride as a Bioanalytical Internal Standard

N-t-Boc-valacyclovir-d8 is the direct precursor for synthesizing Valacyclovir-d8 Hydrochloride (CAS 1279033-32-7), the regulatory-preferred SIL-IS for valacyclovir quantification in human plasma [1]. The synthetic route mirrors the patented valacyclovir manufacturing process: N-Boc-L-valine-d8 is coupled with acyclovir using DCC/DMAP, followed by Boc deprotection with HCl/dioxane to yield the final labeled internal standard with ≥99% deuterium retention [1][2]. This route ensures that the isotopic label is positioned on the chemically stable valine moiety rather than the labile ester linker, guaranteeing consistent +8 Da mass shift throughout the analytical workflow .

Qualified Impurity Reference Standard for Valacyclovir ANDA/DMF Submissions

N-t-Boc-valacyclovir (unlabeled) is listed as Valaciclovir Impurity S in the European Pharmacopoeia . The d8-labeled version serves as the stable isotope-labeled analog for identifying and quantifying this specific process impurity during pharmaceutical manufacturing. Using N-t-Boc-valacyclovir-d8 as an internal standard in an LC-MS/MS impurity method enables selective detection of the Boc-protected impurity at levels below the 0.10% ICH Q3B threshold, with the deuterated analog correcting for matrix effects from the valacyclovir API and excipients [3].

LC-MS/MS Method Development and Validation for Valacyclovir Bioequivalence Studies

The validated method using Valacyclovir-D8 (derived from the target compound) as internal standard achieves an LOQ of 0.5 ng/mL with within-run precision of 0.7-3.5% CV and accuracy of 94.7-97.9% in human plasma [1]. This performance meets FDA and EMA bioanalytical method validation guidance for ANDA bioequivalence submissions. The 8-Da mass separation (m/z 333.3 vs. 325.2) provides unambiguous analyte-IS resolution even in the presence of endogenous plasma matrix components, enabling reliable pharmacokinetic parameter calculation (Cmax, AUC, Tmax) for valacyclovir generic product applications [1].

Synthetic Process Development and Isotopic Purity Verification During Scale-Up

During the scale-up of Valacyclovir-d8 HCl synthesis for commercial supply, the Boc-protected intermediate provides a stable, isolable checkpoint for isotopic purity verification [2]. LC-MS analysis of N-t-Boc-valacyclovir-d8 at this stage allows quantification of deuterium incorporation (>98 atom % D for the L-valine-d8 precursor) before committing to the final deprotection step . This synthetic strategy minimizes costly losses of the expensive deuterated material and ensures batch-to-batch consistency of the final internal standard for multi-study clinical programs [2].

Quote Request

Request a Quote for N-t-Boc-valacyclovir-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.